Bis(2-phenylethyloxy)methane

Description

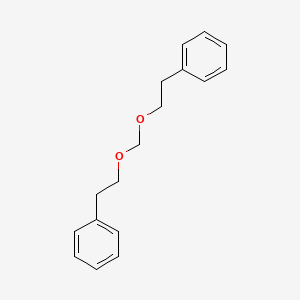

Bis(2-phenylethyloxy)methane (C₁₇H₂₀O₂) is a symmetrical diether compound featuring a central methane group bonded to two 2-phenylethyloxy moieties. Its structure consists of a CH₂ group flanked by oxygen atoms connected to phenylethyl chains (Ph-CH₂-CH₂-O-). The bulky aromatic substituents in this compound likely influence its steric profile, solubility, and intermolecular interactions, distinguishing it from simpler ethers.

Properties

Molecular Formula |

C17H20O2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

2-(2-phenylethoxymethoxy)ethylbenzene |

InChI |

InChI=1S/C17H20O2/c1-3-7-16(8-4-1)11-13-18-15-19-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |

InChI Key |

BCYNMUASKVYIDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOCOCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenylethyloxy)methane typically involves the reaction of benzyl alcohol with paraformaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylethyloxy)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phenylethyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

Bis(2-phenylethyloxy)methane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of bis(2-phenylethyloxy)methane involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-methoxyethyl) Ether (CAS 111-96-6)

- Structure : CH₃O-CH₂-CH₂-O-CH₂-CH₂-O-CH₃

- Key Differences :

- Substituents : Methoxy (-OCH₃) groups vs. phenylethyloxy (-OCH₂CH₂Ph) groups.

- Polarity : Methoxy groups enhance hydrophilicity, whereas phenylethyl groups impart lipophilicity.

- Applications : Bis(2-methoxyethyl) ether is used as a solvent in industrial applications, while Bis(2-phenylethyloxy)methane may find utility in aromatic ligand systems or as a scaffold in drug design .

Bis(2-bromo-5-methylphenoxy)methane

- Structure : CH₂(O-C₆H₃(Br)(CH₃)-2)₂

- Key Differences :

- Substituents : Bromine and methyl groups on the aromatic rings vs. unsubstituted phenyl groups.

- Crystallography : The bromo derivative exhibits a dihedral angle of 62.5° between aromatic rings and lacks π-π stacking (inter-ring distance: 3.701 Å vs. typical 3.33–3.53 Å) . This compound’s crystal structure may differ due to steric hindrance from phenylethyl chains.

- Reactivity : Bromine atoms enable cross-coupling reactions, whereas phenylethyl groups may participate in hydrophobic interactions or π-stacking.

Bis(2-chloroethylthio)methane (CAS 63869-13-6)

- Structure : CH₂(S-CH₂CH₂Cl)₂

- Key Differences :

- Functional Groups : Thioether (-S-) vs. ether (-O-) linkages.

- Stability : Thioethers are less polar but more nucleophilic than ethers, influencing reactivity in alkylation or oxidation reactions .

- Toxicity : Chloroethylthio groups are associated with vesicant properties, whereas phenylethyloxy groups are typically inert.

Bis(2-methoxyethoxyl)methane (CAS 4431-83-8)

- Structure : CH₂(O-CH₂CH₂-OCH₃)₂

- Flexibility: The ethylene glycol-like chain may confer conformational flexibility, whereas phenylethyl groups restrict rotation.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Spectroscopic Data (NMR)

Research Implications

- Synthetic Chemistry : Phenylethyloxy groups in this compound could stabilize metal complexes in catalysis, contrasting with bromo or thioether derivatives’ reactivity in cross-coupling .

- Material Science : The absence of π-π stacking in brominated analogs suggests phenylethyloxy derivatives may form unique crystal lattices for porous materials .

- Drug Design : Lipophilic phenylethyl groups may enhance blood-brain barrier penetration compared to polar methoxyethoxyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.